molecular formula C4H6FN3O2S B6603262 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride CAS No. 2305251-52-7

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride

Cat. No.: B6603262
CAS No.: 2305251-52-7
M. Wt: 179.18 g/mol
InChI Key: GETYXRPUDURJLM-UHFFFAOYSA-N
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Description

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride is a specialized chemical reagent that strategically combines a 1,2,3-triazole heterocycle with a sulfonyl fluoride group, making it a powerful building block for modern click chemistry and drug discovery research. The 1,2,3-triazole core is a privileged scaffold in medicinal chemistry, known for its metabolic stability and ability to mimic amide bonds, and is found in numerous bioactive molecules and approved drugs . The sulfonyl fluoride (SO2F) moiety is the key functional group for Sulfur Fluoride Exchange (SuFEx), a next-generation click chemistry reaction pioneered by K. B. Sharpless . SuFEx enables highly selective and reliable covalent bonding under mild conditions, particularly with phenolic tyrosines and seryl/l-threonyl residues in proteins, facilitating the development of covalent inhibitors, activity-based probes, and functional materials . This compound is for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-ethyltriazole-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6FN3O2S/c1-2-8-6-3-4(7-8)11(5,9)10/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETYXRPUDURJLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=CC(=N1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism

  • Oxidative Sulfonylation : The ethyl-substituted ketone reacts with sodium sulfinate in the presence of CuCl₂ to form a β-keto sulfone intermediate.

  • Dimroth Cyclization : The β-keto sulfone undergoes base-mediated enolate formation, followed by [3+2] cycloaddition with the azide to yield the triazole core.

  • Fluorination : The sulfonate group is converted to sulfonyl fluoride using a fluorinating agent such as Deoxo-Fluor or sulfur tetrafluoride (SF₄).

Optimization Data

  • Catalyst : CuCl₂ (10 mol%) in DMSO at room temperature.

  • Yield Range : 34–89% for analogous 4-sulfonyl triazoles.

  • Substrate Scope : Ethyl-substituted ketones exhibit moderate reactivity, with electron-donating groups enhancing cyclization rates.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Sulfonyl Fluoride Precursors

The CuAAC reaction, a cornerstone of click chemistry, offers a direct route to 1,4-disubstituted triazoles. To access the 2-ethyl-2H regioisomer, internal alkynes or specialized catalysts are required. Recent work demonstrates the use of bis(tetraethylsulfonyl fluoride) (BTESF) derivatives as dipolarophiles in CuAAC reactions.

Procedure

  • Alkyne Preparation : Ethyl-substituted alkynes (e.g., 3-ethyl-1-propyne) are synthesized via Sonogashira coupling.

  • Cycloaddition : The alkyne reacts with a sulfonyl fluoride azide (e.g., SO₂F-substituted azide) under CuSO₄/NaAsc catalysis in methanol.

  • Regiochemical Control : Employing Ru catalysts or bulky ligands shifts regioselectivity to favor 1,5-disubstituted products, which can tautomerize to 2H-triazoles.

Key Data

  • Conditions : CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), MeOH, 12–24 h.

  • Yield : 87–92% for BTESF-derived triazoles.

  • Post-Functionalization : NH-triazoles generated via base-mediated elimination (e.g., pyrrolidine) can be alkylated to introduce the ethyl group.

β-Ketophosphonate Cycloaddition and Post-Modification

A regioselective synthesis of 1,2,3-triazoles via β-ketophosphonate enolates has been reported, enabling access to multisubstituted derivatives. This method leverages cesium carbonate in DMSO to generate Z-enolates, which react with azides to form triazoles.

Synthetic Steps

  • Phosphonate Synthesis : Ethyl-substituted β-ketophosphonates are prepared via Arbuzov reaction.

  • Cycloaddition : The phosphonate reacts with azides (e.g., NaN₃) in DMSO/Cs₂CO₃ to yield 4-phosphonated triazoles.

  • Sulfonylation and Fluorination : The phosphonate group is displaced via nucleophilic substitution with sulfinic acid, followed by fluorination.

Performance Metrics

  • Reaction Time : 0.5–6 h at 60°C.

  • Yield : 77–99% for triazoles with diverse R groups.

  • Limitations : Bulky substituents (e.g., t-Bu) slow enolate formation and cycloaddition.

Patent-Based Synthesis of 2-Substituted Triazole Derivatives

A patented method for 2,4-disubstituted-2H-1,2,3-triazoles involves fluorenyl or aryl groups at the 2-position and boronic acids or carboxylates at the 4-position. Adapting this protocol for sulfonyl fluoride incorporation requires post-synthetic modification.

Protocol Adaptation

  • Triazole Formation : Ethyl-substituted triazoles are synthesized via cyclization of hydrazines with α-diazo sulfones.

  • Sulfonation : The 4-position is sulfonated using chlorosulfonic acid.

  • Fluorination : Sulfonyl chloride intermediates are treated with KF or HF-pyridine to yield sulfonyl fluorides.

Patent Highlights

  • Scope : Tolerates aryl, heteroaryl, and fluorenyl groups at R1.

  • Challenges : Sulfonation may require protecting groups to prevent ring decomposition.

Comparative Analysis of Methods

Method Key Advantage Limitation Yield Range
Three-Component ReactionAerobic, one-pot synthesisRequires fluorination step34–89%
CuAAC with BTESFDirect sulfonyl fluoride incorporationLimited regioselectivity87–92%
β-Ketophosphonate RouteHigh regiocontrolMulti-step post-modification77–99%
Patent-Based SynthesisBroad substrate scopeLow efficiency in sulfonation/fluorinationNot reported

Chemical Reactions Analysis

Types of Reactions

2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Dipolarophiles: Alkenes, alkynes

Major Products Formed

The major products formed from the reactions of this compound include sulfonamide derivatives, sulfonate esters, sulfonothioates, and various fused ring systems .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives, including 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride, exhibit significant antimicrobial properties. The sulfonyl fluoride moiety enhances the compound's reactivity and interaction with biological targets, making it a candidate for developing new antimicrobial agents. Studies have shown that triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi .

Antitumor Activity
Triazoles are also recognized for their potential antitumor activities. The incorporation of the sulfonyl fluoride group into triazole structures has been linked to improved efficacy against cancer cell lines. Research suggests that these compounds can induce apoptosis in tumor cells, making them valuable in cancer therapy development .

Radiopharmaceuticals

Fluorine-18 Labeling
One of the most notable applications of this compound is as a precursor in radiopharmaceutical synthesis, particularly for fluorine-18 labeling. This isotope is widely used in positron emission tomography (PET) imaging due to its favorable properties. The compound facilitates nucleophilic substitution reactions necessary for incorporating fluorine-18 into various biomolecules, enhancing the imaging capabilities for diagnosing diseases such as cancer .

Organic Synthesis

Click Chemistry
The compound serves as a versatile building block in click chemistry, which is a powerful method for synthesizing complex molecules through simple and efficient reactions. The presence of the triazole ring allows for the formation of diverse chemical libraries that can be screened for biological activity. This application is particularly relevant in drug discovery and development processes .

Synthesis of Functionalized Molecules
Recent studies have demonstrated that this compound can be utilized to synthesize a variety of functionalized molecules with high yields. For instance, it has been employed in the synthesis of novel triazole derivatives that possess enhanced chemical stability and biological activity. The ability to modify the triazole structure opens avenues for creating tailored compounds for specific applications .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/Cell LineReference
This compoundAntimicrobialVarious bacteria
2-Ethyl-2H-1,2,3-triazole derivativesAntitumorCancer cell lines
Fluorinated triazolesImaging (PET)Radiopharmaceuticals

Table 2: Synthetic Routes Utilizing this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic substitutionAcetonitrile solventUp to 90%
Click reactionCopper-catalyzedHigh yield
FunctionalizationMild conditionsExcellent yield (94%)

Mechanism of Action

The mechanism of action of 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride involves its interaction with specific molecular targets and pathways. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on biomolecules, such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, resulting in various biological effects .

Comparison with Similar Compounds

Table 1: Key Triazole Sulfonyl Derivatives

Compound Name Substituent Position Molecular Weight (g/mol) Reactivity Notes Reference
2-Ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride 2-Ethyl, 4-FSO₂ 225.63 High electrophilicity; stable in aqueous conditions
1-Ethyl-1H-1,2,3-triazole-4-sulfonyl chloride 1-Ethyl, 4-ClSO₂ 206.64 Lower thermal stability; prone to hydrolysis
2-Methyl-2H-1,2,3-triazole-4-sulfonyl chloride 2-Methyl, 4-ClSO₂ 192.62 Reduced steric hindrance; faster reaction kinetics

Key Findings :

  • Substituent Position : 2-substituted triazoles (e.g., ethyl or methyl at position 2) exhibit greater steric shielding of the sulfonyl fluoride group compared to 1-substituted analogs, reducing unintended nucleophilic attacks .
  • Electrophilicity : The sulfonyl fluoride group in this compound shows higher electrophilicity than sulfonyl chloride analogs, enabling selective covalent bonding with biological targets .
  • Stability : Fluoride derivatives demonstrate superior hydrolytic stability over chlorides, as evidenced by the persistence of this compound in aqueous buffers (pH 7.4, 24 h) compared to rapid degradation of sulfonyl chlorides .

Comparison with Non-Triazole Sulfonyl Fluorides

Table 2: Broader Sulfonyl Fluoride Compounds

Compound Class Example Molecular Weight (g/mol) Applications Reference
Ethanesulfonyl Fluorides 1,2,2,2-Tetrafluoroethanesulfonyl fluoride 164.08 Industrial surfactants
Aromatic Sulfonyl Fluorides Benzene sulfonyl fluoride 176.17 Classic electrophiles in organic synthesis
Triazole Sulfonyl Fluorides This compound 225.63 Targeted covalent inhibitors

Key Findings :

  • Reactivity : Triazole sulfonyl fluorides exhibit enhanced reactivity in click chemistry due to the electron-deficient triazole ring, enabling efficient conjugation with alkynes or strained cyclooctynes . In contrast, aliphatic sulfonyl fluorides (e.g., tetrafluoroethanesulfonyl fluoride) are less reactive in such contexts .
  • Biological Compatibility : The triazole core improves compatibility with biological systems, making this compound a preferred candidate for proteomics and drug discovery over bulkier industrial sulfonyl fluorides .

Pharmacological and Industrial Relevance

  • Covalent Inhibitors : The compound’s sulfonyl fluoride group forms stable bonds with serine or cysteine residues in enzymes, outperforming sulfonyl chlorides in selectivity and reduced off-target effects .
  • Synthetic Accessibility: this compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) using 1-bromoethene-1-sulfonyl fluoride (BESF), a method less applicable to non-triazole derivatives .

Biological Activity

2-Ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride (CAS No. 2305251-52-7) is a compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C5H8F2N3O2S
Molecular Weight : 195.20 g/mol
IUPAC Name : this compound

The compound consists of a triazole ring with an ethyl substituent and a sulfonyl fluoride group. The presence of the sulfonyl fluoride moiety allows for electrophilic interactions with nucleophilic sites in biomolecules, which is crucial for its biological activity.

The primary mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The sulfonyl fluoride group can react with nucleophilic residues in proteins, leading to the inhibition of various enzymes such as proteases and kinases. This inhibition can disrupt critical biological pathways involved in disease processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Enzyme Inhibition

The compound has been studied for its ability to inhibit serine proteases. Such enzymes are involved in numerous physiological processes including digestion and immune response.

Antimicrobial Properties

Preliminary studies suggest that it possesses antimicrobial activity against certain bacterial strains. For instance, in vitro tests have shown bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) indicating potential for further development as an antimicrobial agent .

Potential Therapeutic Applications

Due to its unique structure and mechanism of action, this compound is being investigated for therapeutic uses in various diseases, particularly those involving dysregulated enzyme activity.

Enzyme Inhibition Studies

In a study examining the inhibition of serine proteases, this compound demonstrated significant inhibitory effects compared to control compounds. The data indicated a dose-dependent relationship in enzyme activity reduction.

Antimicrobial Activity

In vitro tests revealed that the compound exhibited bactericidal effects against Staphylococcus aureus with an MIC of approximately 16 µg/mL. This suggests that the compound could serve as a lead structure for developing new antibiotics targeting resistant bacterial strains .

Comparative Analysis

To understand the significance of this compound in biological contexts, it is beneficial to compare it with related compounds:

Compound NameStructure TypeKey Biological Activity
This compoundTriazole-basedEnzyme inhibition, antimicrobial properties
3-(aminomethyl)azetidine-1-sulfonyl fluorideAzetidine-basedSimilar enzyme inhibition
4-(aminomethyl)piperidine-1-sulfonyl fluoridePiperidine-basedBroader range of enzyme targets

Q & A

Q. How is 2-ethyl-2H-1,2,3-triazole-4-sulfonyl fluoride synthesized in laboratory settings?

Methodological Answer: The compound can be synthesized via sulfur(VI) fluoride exchange (SuFEx) click chemistry. A practical approach involves using 1,2-dibromoethane-1-sulfonyl fluoride (DESF) as a precursor to generate 1-bromoethene-1-sulfonyl fluoride (BESF) in situ. BESF reacts with azides or other nucleophiles under mild conditions to form triazole-sulfonyl fluoride derivatives. Key steps include:

  • Purification of DESF for stability.
  • Optimizing reaction time and temperature (e.g., room temperature, 12–24 hours).
  • Characterization of intermediates using NMR and mass spectrometry (MS) .

Q. What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer: Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to identify proton and carbon environments (e.g., ethyl group at δ 1.4–1.6 ppm for CH3_3, δ 4.2–4.4 ppm for CH2_2) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (225.63 g/mol) .
  • X-ray Crystallography : For unambiguous determination of stereochemistry and bond angles (if single crystals are obtainable) .

Q. What are the common reactivity profiles of this compound in synthetic chemistry?

Methodological Answer: The sulfonyl fluoride group enables SuFEx click reactions with silyl ethers or amines to form stable sulfonate or sulfonamide linkages. The triazole ring participates in:

  • Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation.
  • Nucleophilic substitution at the sulfonyl fluoride site (e.g., with thiols or alcohols).
  • Enzyme inhibition assays via covalent binding to active-site residues .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity this compound?

Methodological Answer: Optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.
  • Catalyst Selection : Copper(I) iodide for CuAAC; base additives (e.g., K2_2CO3_3) for SuFEx.
  • Temperature Control : Lower temperatures (0–25°C) reduce side reactions.
  • Purification : Flash chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. What mechanistic insights explain the compound’s reactivity in SuFEx click chemistry?

Methodological Answer: Mechanistic studies employ:

  • Kinetic Experiments : Monitoring reaction progress via 19^{19}F NMR to track fluoride displacement.
  • Density Functional Theory (DFT) : Modeling transition states for sulfonyl fluoride activation.
  • Isotopic Labeling : 18^{18}O-labeled water to probe hydrolysis pathways. Key findings: The electron-withdrawing triazole ring enhances sulfonyl fluoride electrophilicity, accelerating SuFEx kinetics .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer: Contradictions may arise from variations in:

  • Assay Conditions : Standardize pH, temperature, and enzyme concentrations.
  • Compound Purity : Validate via HPLC (>95% purity).
  • Structural Confirmation : Re-examine stereochemistry using X-ray crystallography or NOESY NMR.
  • Biological Replicates : Perform triplicate experiments with positive/negative controls .

Q. What strategies are effective for studying its enzyme inhibition mechanisms?

Methodological Answer: Use a combination of:

  • Competitive Binding Assays : Measure IC50_{50} values against target enzymes (e.g., proteases, kinases).
  • X-ray Crystallography : Resolve enzyme-inhibitor complexes to identify covalent adducts.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics.
  • Mutagenesis Studies : Replace active-site nucleophiles (e.g., serine, cysteine) to confirm covalent modification .

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